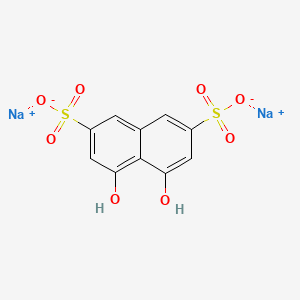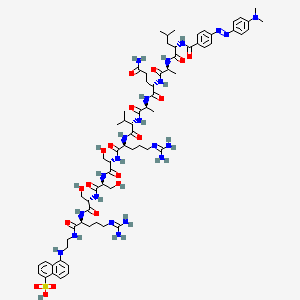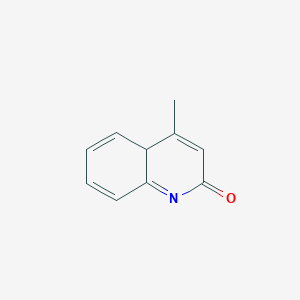
Delphinidin-3-O-rhamnoside chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delphinidin-3-O-rhamnoside chloride is a type of anthocyanin, a water-soluble pigment found in various fruits and vegetables. It is known for its vibrant purple color and is commonly found in berries, eggplant, roselle, and wine . Anthocyanins like this compound are part of the flavonoid class of compounds, which are known for their antioxidant properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delphinidin-3-O-rhamnoside chloride can be synthesized through the biosynthesis of p-coumaric acid and malonic acid . The process involves the formation of various glycosidic forms, such as delphinidin-3-O-glucoside, delphinidin-3-O-rutinoside, and delphinidin-3-O-arabinoside .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources like berries and other fruits. The extraction process typically includes steps like maceration, filtration, and purification to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Delphinidin-3-O-rhamnoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of delphinidin, which can have different biological activities and properties .
Scientific Research Applications
Delphinidin-3-O-rhamnoside chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of delphinidin-3-O-rhamnoside chloride involves its interaction with various molecular targets and pathways. It has been shown to inhibit catabolizing enzymes, reduce oxidative stress, and modulate apoptotic proteins . The compound also activates protein kinases and the mTOR-related pathway, which are crucial for its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Delphinidin-3-O-rhamnoside chloride is unique among anthocyanins due to its specific glycosidic form and chloride ion. Similar compounds include:
Delphinidin-3-O-glucoside chloride: Another glycosidic form of delphinidin with similar antioxidant properties.
Delphinidin-3-O-rutinoside: Another derivative with distinct biological properties.
These compounds share similar antioxidant and anticancer properties but differ in their glycosidic forms and specific biological activities.
Properties
Molecular Formula |
C21H21ClO11 |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c1-7-16(26)18(28)19(29)21(30-7)32-15-6-10-11(23)4-9(22)5-14(10)31-20(15)8-2-12(24)17(27)13(25)3-8;/h2-7,16,18-19,21,26,28-29H,1H3,(H4-,22,23,24,25,27);1H/t7-,16-,18+,19+,21-;/m0./s1 |
InChI Key |
VOCUQFLYJQIYIV-OSCRYRRTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)






![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)


![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)
